molecular formula C17H15ClO3 B5281915 (e)-2-Chloro-3',4'-dimethoxychalcone

(e)-2-Chloro-3',4'-dimethoxychalcone

Cat. No.: B5281915
M. Wt: 302.7 g/mol
InChI Key: MWDJSQKNDLOBLB-VQHVLOKHSA-N
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Description

(e)-2-Chloro-3’,4’-dimethoxychalcone is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-2-Chloro-3’,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of (e)-2-Chloro-3’,4’-dimethoxychalcone may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(e)-2-Chloro-3’,4’-dimethoxychalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The biological effects of (e)-2-Chloro-3’,4’-dimethoxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4’,6’-dimethoxychalcone
  • 2-Chloro-3’,4’-dihydroxychalcone
  • 2-Chloro-3’,4’-dimethoxystilbene

Uniqueness

(e)-2-Chloro-3’,4’-dimethoxychalcone is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications, distinguishing it from other chalcone derivatives.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDJSQKNDLOBLB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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